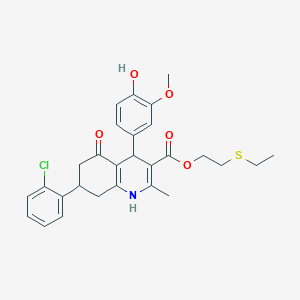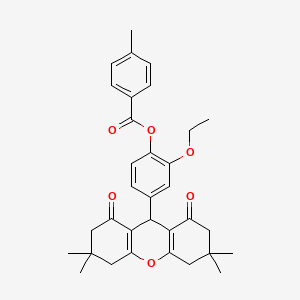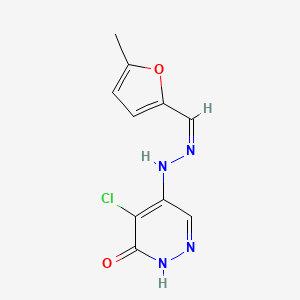![molecular formula C26H26N6O2S B11612229 1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612229.png)
1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that features a unique combination of heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the pentylsulfanyl and phenylpyrazolyl groups. Common synthetic methods include:
Cyclization reactions: Formation of the triazino and benzoxazepin rings.
Substitution reactions: Introduction of the pentylsulfanyl and phenylpyrazolyl groups under controlled conditions.
Condensation reactions: Final assembly of the compound through condensation of intermediate products.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Green chemistry approaches: Implementation of environmentally friendly solvents and reagents.
Process optimization: Scaling up the reactions while maintaining control over reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Condensation: Formation of new heterocyclic rings through condensation with other compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Condensation reagents: Aldehydes, ketones, amines.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated derivatives: From substitution reactions.
New heterocycles: From condensation reactions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through:
Binding to active sites: Inhibition or activation of enzymatic activity.
Modulation of signaling pathways: Interaction with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Exhibiting a wide range of pharmacological properties.
Benzoxazepine derivatives: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of multiple heterocyclic structures and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C26H26N6O2S |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-[3-pentylsulfanyl-6-(5-phenyl-1H-pyrazol-4-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H26N6O2S/c1-3-4-10-15-35-26-28-24-23(30-31-26)19-13-8-9-14-21(19)32(17(2)33)25(34-24)20-16-27-29-22(20)18-11-6-5-7-12-18/h5-9,11-14,16,25H,3-4,10,15H2,1-2H3,(H,27,29) |
Clé InChI |
XBQZXKYUISHTJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(NN=C4)C5=CC=CC=C5)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11612148.png)

![5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11612156.png)

![7-butan-2-yl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612164.png)
![5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11612169.png)
![(E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B11612182.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11612183.png)
![Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11612186.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)
![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
![6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612239.png)
